3-(3-Nitrophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
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Overview
Description
3-(3-Nitrophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound characterized by the presence of an oxadiazole ring substituted with nitrophenyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-nitrobenzonitrile with 4-nitrobenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 3-(3-Aminophenyl)-5-(4-aminophenyl)-1,2,4-oxadiazole.
Substitution: Various substituted oxadiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(3-Nitrophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole serves as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The presence of nitro groups and the oxadiazole ring can impart biological activity, making it a candidate for drug discovery and development.
Industry
In materials science, this compound can be used in the design of new materials with specific properties, such as fluorescence or conductivity. These materials can have applications in electronics, sensors, and other advanced technologies.
Mechanism of Action
The mechanism by which 3-(3-Nitrophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole
- 3-Phenyl-5-(4-nitrophenyl)-1,2,4-oxadiazole
- 3-(4-Nitrophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Uniqueness
3-(3-Nitrophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the specific positioning of the nitro groups on the phenyl rings. This positioning can influence the compound’s reactivity and properties, making it distinct from other oxadiazoles with different substitution patterns.
Properties
Molecular Formula |
C14H8N4O5 |
---|---|
Molecular Weight |
312.24 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H8N4O5/c19-17(20)11-6-4-9(5-7-11)14-15-13(16-23-14)10-2-1-3-12(8-10)18(21)22/h1-8H |
InChI Key |
GGHFDKIGDQKBMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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